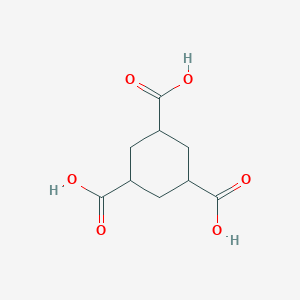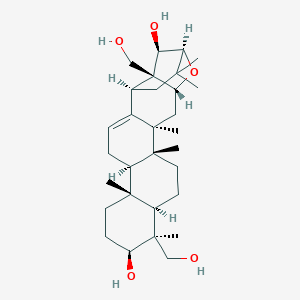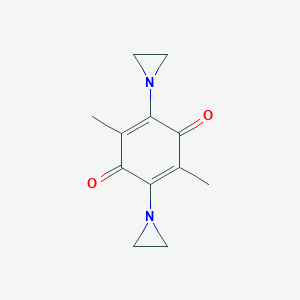
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone (DDQ) is a synthetic compound that has been extensively used in scientific research. It is a powerful oxidizing agent that is commonly used in organic chemistry to perform a variety of oxidation reactions. DDQ is a highly reactive compound that can undergo various reactions, making it a versatile tool in the laboratory.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has been extensively used in scientific research due to its ability to perform a variety of oxidation reactions. It has been used in the synthesis of various organic compounds, such as quinones, ketones, and aldehydes. 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has also been used in the synthesis of natural products, such as steroids, terpenoids, and alkaloids. Additionally, 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has been used in the development of new drugs and pharmaceuticals.
Wirkmechanismus
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone acts as an oxidizing agent by accepting electrons from a substrate and transferring them to a co-oxidant. This process results in the formation of a radical cation intermediate, which can undergo various reactions depending on the substrate and co-oxidant used. 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone can also undergo a single electron transfer (SET) reaction, which results in the formation of a radical anion intermediate. The radical cation and radical anion intermediates formed during the oxidation reactions are highly reactive and can undergo various reactions, such as rearrangement, cyclization, and fragmentation.
Biochemische Und Physiologische Effekte
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in cells, which can lead to cell death. 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has several advantages as a laboratory reagent. It is a powerful oxidizing agent that can perform a variety of oxidation reactions. It is also relatively easy to handle and store. However, 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has several limitations. It is highly reactive and can be dangerous if not handled properly. It is also expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the use of 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone in scientific research. One area of interest is the development of new synthetic methodologies using 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone. Another area of interest is the use of 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone in the synthesis of new drugs and pharmaceuticals. Additionally, the use of 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone in the study of oxidative stress and its effects on cellular function is an area of ongoing research.
Conclusion
In conclusion, 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone is a powerful oxidizing agent that has been extensively used in scientific research. It has a variety of applications in organic synthesis, drug development, and the study of oxidative stress. 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has several advantages and limitations as a laboratory reagent, and there are several future directions for its use in scientific research.
Synthesemethoden
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone can be synthesized by reacting 2,5-dimethylhydroquinone with hydrazine hydrate in the presence of a strong acid catalyst. The resulting product is then oxidized with a strong oxidizing agent such as potassium permanganate or chromic acid to yield 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone. The synthesis of 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone is a complex process that requires careful handling of the reagents and reaction conditions to obtain a high yield of the product.
Eigenschaften
CAS-Nummer |
18735-47-2 |
|---|---|
Produktname |
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone |
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
2,5-bis(aziridin-1-yl)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-7-9(13-3-4-13)12(16)8(2)10(11(7)15)14-5-6-14/h3-6H2,1-2H3 |
InChI-Schlüssel |
IWVCOLOPRNYONP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)N2CC2)C)N3CC3 |
Kanonische SMILES |
CC1=C(C(=O)C(=C(C1=O)N2CC2)C)N3CC3 |
Andere CAS-Nummern |
18735-47-2 |
Synonyme |
2,5-dimethyl-3,6-diaziridinyl-1,4-benzoquinone MeDZQ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



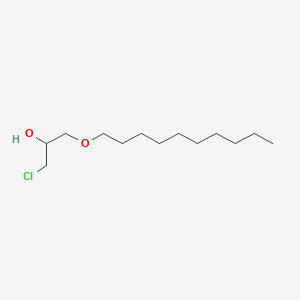
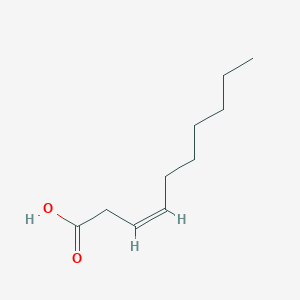
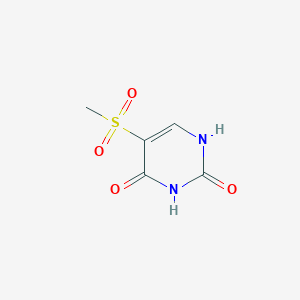

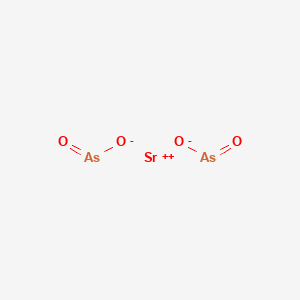
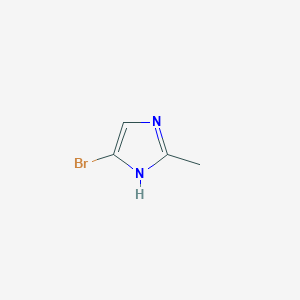
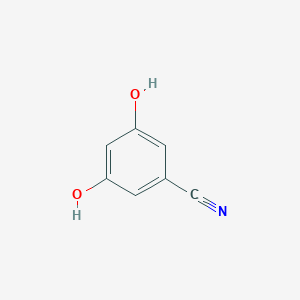
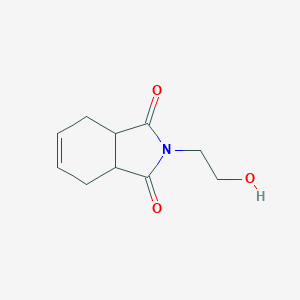
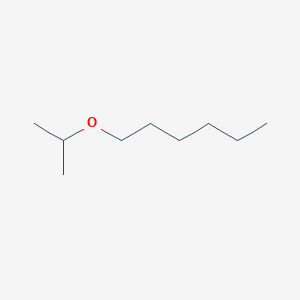

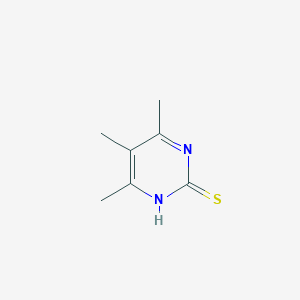
![Pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B95381.png)
